

An In-depth Technical Guide to 4-Fluoro-1-methyl-4-piperidinemethanol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Fluoro-1-methyl-4-piperidinemethanol

Cat. No.: B1343734

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of **4-Fluoro-1-methyl-4-piperidinemethanol**, a fluorinated piperidine derivative of interest in medicinal chemistry and drug discovery. The strategic introduction of a fluorine atom into small molecules can significantly modulate their physicochemical and pharmacological properties, making this compound a valuable building block for novel therapeutics.

Core Molecular Attributes

4-Fluoro-1-methyl-4-piperidinemethanol is a heterocyclic compound featuring a piperidine ring N-methylated and substituted at the 4-position with both a fluorine atom and a hydroxymethyl group.

Physicochemical Properties

Property	Value	Source(s)
Molecular Formula	C7H14FNO	[1] [2]
Molecular Weight	147.19 g/mol	[1] [2]
CAS Number	1000341-04-7	[1] [2]
MDL Number	MFCD09880180	[2]
Canonical SMILES	CN1CCC(F)(CO)CC1	[3]

Structural Representation

The chemical structure of **4-Fluoro-1-methyl-4-piperidinemethanol** is depicted below.

Caption: 2D structure of **4-Fluoro-1-methyl-4-piperidinemethanol**.

Synthesis and Mechanistic Considerations

While specific, detailed published syntheses for **4-Fluoro-1-methyl-4-piperidinemethanol** are not widely available in peer-reviewed literature, a plausible synthetic route can be devised based on established organofluorine chemistry and the synthesis of analogous compounds. The following proposed synthesis starts from the commercially available 1-methylpiperidin-4-one.

Proposed Synthetic Workflow

[Click to download full resolution via product page](#)

Caption: Proposed synthetic workflow for **4-Fluoro-1-methyl-4-piperidinemethanol**.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of Ethyl 2-(4-hydroxy-1-methylpiperidin-4-yl)acetate

- To a stirred suspension of activated zinc dust in anhydrous tetrahydrofuran (THF), add a solution of ethyl bromoacetate.
- Heat the mixture to initiate the reaction.
- Once the reaction is initiated, add a solution of 1-methylpiperidin-4-one in anhydrous THF dropwise, maintaining a gentle reflux.
- After the addition is complete, continue stirring at reflux until the starting material is consumed (monitored by TLC or GC-MS).
- Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.
- Extract the aqueous layer with ethyl acetate.
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.

Rationale: The Reformatsky reaction is a classic method for the formation of β -hydroxy esters from ketones. This approach creates the necessary carbon framework and the tertiary alcohol that will be subsequently fluorinated.

Step 2: Synthesis of Ethyl 2-(4-fluoro-1-methylpiperidin-4-yl)acetate

- Dissolve the product from Step 1 in anhydrous dichloromethane (DCM) and cool the solution in an ice bath.
- Slowly add a solution of a nucleophilic fluorinating agent, such as diethylaminosulfur trifluoride (DAST), in anhydrous DCM.
- Allow the reaction mixture to warm to room temperature and stir until the reaction is complete.
- Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

- Separate the organic layer, and extract the aqueous layer with DCM.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography.

Rationale: DAST is a common reagent for deoxofluorination, converting hydroxyl groups to fluorine atoms. This step is critical for introducing the fluorine atom at the C4 position.

Step 3: Synthesis of **4-Fluoro-1-methyl-4-piperidinemethanol**

- To a stirred suspension of lithium aluminum hydride (LiAlH₄) in anhydrous THF at 0 °C, add a solution of the fluorinated ester from Step 2 in anhydrous THF dropwise.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
- Cool the mixture to 0 °C and quench sequentially by the slow addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.
- Filter the resulting precipitate and wash it with THF.
- Concentrate the filtrate under reduced pressure to yield the final product, **4-Fluoro-1-methyl-4-piperidinemethanol**.

Rationale: Lithium aluminum hydride is a powerful reducing agent capable of reducing the ester functionality to the primary alcohol without affecting the newly introduced fluorine atom. This mirrors the synthesis of the non-fluorinated analog, 1-methyl-4-piperidinemethanol.[\[4\]](#)

Applications in Drug Discovery and Medicinal Chemistry

The incorporation of a fluorine atom can profoundly influence a drug candidate's metabolic stability, lipophilicity, and binding affinity. The 4-fluoro-4-(hydroxymethyl)piperidine scaffold is therefore a valuable motif in drug design.

- Metabolic Blocking: The fluorine atom can act as a metabolic shield, preventing oxidative metabolism at the C4 position of the piperidine ring, which can lead to improved pharmacokinetic profiles.
- Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of the piperidine nitrogen, which can affect the molecule's ionization state at physiological pH, influencing its absorption, distribution, and target engagement.
- Conformational Control: The presence of a fluorine atom can induce specific conformational preferences in the piperidine ring, which may lead to enhanced binding to biological targets.

While specific drugs containing the **4-Fluoro-1-methyl-4-piperidinemethanol** moiety are not prominently documented, the related 4-fluoropiperidine core is a key component in a variety of biologically active compounds, including those targeting the central nervous system.

Spectroscopic Characterization (Anticipated)

While experimental spectra for **4-Fluoro-1-methyl-4-piperidinemethanol** are not readily available, the expected spectroscopic data can be predicted based on its structure and data from analogous compounds.

- ^1H NMR: The spectrum would be expected to show signals for the N-methyl group, the diastereotopic protons of the piperidine ring, and the methylene protons of the hydroxymethyl group. The protons on the carbons adjacent to the fluorine-bearing carbon would likely exhibit coupling to the ^{19}F nucleus.
- ^{13}C NMR: The spectrum would show the characteristic signals for the piperidine ring carbons, the N-methyl carbon, and the hydroxymethyl carbon. The carbon atom bonded to fluorine would appear as a doublet due to C-F coupling.
- ^{19}F NMR: A single resonance would be expected, with its chemical shift providing information about the electronic environment of the fluorine atom.
- Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound (147.19 g/mol).

Safety and Handling

As with any research chemical, **4-Fluoro-1-methyl-4-piperidinemethanol** should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

4-Fluoro-1-methyl-4-piperidinemethanol represents a valuable and versatile building block for medicinal chemistry. Its unique combination of a fluorinated quaternary center and a primary alcohol offers multiple avenues for chemical elaboration. The strategic introduction of fluorine provides a powerful tool for fine-tuning the pharmacological properties of lead compounds, making this and related fluorinated piperidines important scaffolds in the development of next-generation therapeutics. Further research into the synthesis and applications of this compound is warranted to fully explore its potential in drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1000341-04-7 | 4-Fluoro-1-Methyl-4-piperidineMethanol - Alachem Co., Ltd. [alachem.co.jp]
- 2. americanelements.com [americanelements.com]
- 3. Angene Chemical CAS number page 1 – 翰新國際有限公司-Beckman Coulter流式細胞儀代理商經銷商PHCBI-86C冷凍櫃RWD SMOBIO SYSY JCRB RIKEN Coriell Innoprot細胞株購買 [hycell.tw]
- 4. 1-Methyl-4-piperidinemethanol | 20691-89-8 [chemicalbook.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 4-Fluoro-1-methyl-4-piperidinemethanol]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1343734#4-fluoro-1-methyl-4-piperidinemethanol-molecular-weight-and-formula>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com